Product packaging for (S)-Fenpropimorph(Cat. No.:)

(S)-Fenpropimorph

Cat. No.: B1250824
M. Wt: 303.5 g/mol
InChI Key: RYAUSSKQMZRMAI-YESZJQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fenpropimorph is a stereoisomer of the morpholine-derived fungicide fenpropimorph, provided for research applications. It functions as a potent inhibitor of sterol biosynthesis, primarily targeting enzymes in the ergosterol pathway in fungi, such as Δ14-reductases and Δ8-Δ7 isomerases . This disruption prevents the formation of mature sterols essential for membrane integrity, leading to impaired fungal growth . Beyond its classic antifungal properties, fenpropimorph has emerged as a valuable tool in plant and algal lipid research. Studies have shown that it rapidly induces the accumulation of high levels of triacylglycerols (TAGs) in the microalga Chlamydomonas reinhardtii , converting chloroplast membrane lipids into neutral storage lipids more suitable for biodiesel production . This effect appears distinct from its sterol inhibition mechanism, offering a rapid method to trigger lipid droplet formation for biofuel research . Furthermore, fenpropimorph is reported to be a high-affinity ligand for mammalian sigma receptors, expanding its potential research utility in neuropharmacology . This product is strictly for research use in laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO B1250824 (S)-Fenpropimorph

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

(2R,6S)-4-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m0/s1

InChI Key

RYAUSSKQMZRMAI-YESZJQIVSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C[C@@H](C)CC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Inhibition of Fungal Sterol Biosynthesis Pathways

(S)-Fenpropimorph primarily functions by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Specific Targeting of Sterol Δ14-Reductase (ERG24)

A primary target of fenpropimorph (B1672530) is the enzyme sterol Δ14-reductase, encoded by the ERG24 gene. wikipedia.orgwur.nlnih.govfrac.info This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors. Inhibition of ERG24 leads to the accumulation of sterols with an unwanted double bond at this position. wur.nlnih.gov Studies have shown that overexpression of the ERG24 gene can confer resistance to fenpropimorph in Saccharomyces cerevisiae. nih.gov

Specific Targeting of Sterol Δ8→Δ7-Isomerase (ERG2)

Fenpropimorph also inhibits another critical enzyme in the ergosterol pathway, sterol Δ8→Δ7-isomerase, which is encoded by the ERG2 gene. wur.nlfrac.infoasm.org This enzyme catalyzes the isomerization of the Δ8 double bond to the Δ7 position in the sterol B-ring. uniprot.org Inhibition of ERG2 by fenpropimorph has been demonstrated in various fungal species. asm.orgnih.govacs.org In Saccharomyces cerevisiae, fenpropimorph inhibits Δ8→Δ7-sterol isomerase at low concentrations, while higher concentrations are required to block Δ14-sterol reductase. caymanchem.com The dual inhibition of both ERG24 and ERG2 makes fenpropimorph a potent fungicide. frac.infonih.gov

Modulation of Squalene (B77637) Epoxidase Activity in Select Fungal Species

While the primary targets of fenpropimorph are ERG24 and ERG2, some studies suggest it can also affect squalene epoxidase activity in certain fungi. For instance, in the arbuscular mycorrhizal fungus Glomus intraradices, treatment with fenpropimorph led to a decrease in total sterols and an accumulation of squalene, suggesting an inhibition of squalene epoxidase. researchgate.netnih.gov This indicates that the specific enzymatic targets of fenpropimorph can vary between different fungal species.

Consequences of Enzyme Inhibition on Fungal Sterol Composition and Membrane Homeostasis

The inhibition of key enzymes in the ergosterol biosynthesis pathway by this compound has profound consequences for the fungal cell.

A direct result of the inhibition of ERG24 and ERG2 is the accumulation of abnormal sterol precursors. One of the most prominent of these is ignosterol (B1194617) (ergosta-8,14-dien-3β-ol). asm.orgebi.ac.uk The accumulation of ignosterol and other atypical sterols has been observed in various fungi treated with fenpropimorph, including Saccharomyces cerevisiae and Ustilago maydis. asm.org In some cases, the fungistatic effect of fenpropimorph is directly linked to the production of these aberrant sterols. ebi.ac.uk

Table 1: Effects of this compound on Fungal Sterol Composition

Fungal SpeciesAccumulated Sterol PrecursorsReference
Saccharomyces cerevisiaeIgnosterol (ergosta-8,14-dien-3β-ol), ergosta-8-enol asm.org
Ustilago maydisIgnosterol, ergosta-8-enol asm.org
Botrytis cinereaErgosta-8,22-dienol, ergosta-8,22,24(28)-trienol asm.org
Penicillium italicumErgosta-8,14,24(28)-trienol asm.org

The replacement of ergosterol with aberrant sterol precursors significantly impacts the physical properties of the fungal cell membrane. Ergosterol plays a vital role in maintaining the proper fluidity and integrity of the membrane. wur.nlnih.gov The accumulation of sterols like ignosterol can lead to increased membrane fluidity and permeability. researchgate.netamazonaws.com This disruption of membrane homeostasis can impair the function of membrane-bound proteins and transport systems, ultimately leading to the inhibition of fungal growth. nih.govnih.gov The loss of membrane integrity can also make the fungal cell more susceptible to osmotic stress. amazonaws.com

Accumulation of Aberrant Sterol Precursors (e.g., ignosterol)

Interactions with Non-Fungal Eukaryotic Sterol Metabolism

This compound , a morpholine-derived fungicide, is known to disrupt the biosynthesis of sterols in various eukaryotic organisms. While its primary agricultural application targets fungal pathogens, its effects extend to other eukaryotes, including higher plants, algae, and mammals, by interfering with specific enzymes in their respective sterol metabolic pathways.

Effects on Higher Plant Sterol Biosynthesis via Cycloeucalenol-Obtusifoliol Isomerase Inhibition

The mechanism of inhibition is thought to involve the morpholine (B109124) ring of fenpropimorph, which, at physiological pH, can carry a positive charge and mimic a carbocationic high-energy intermediate state that occurs during the enzymatic reaction catalyzed by CPI. scispace.com This mimicry allows the compound to bind to the active site of the enzyme and block its function.

Table 1: Effect of Fenpropimorph on Sterol Composition in Plants

SterolEffect of Fenpropimorph TreatmentReference
CycloeucalenolSignificant accumulation researchgate.net
24-methylenepollinastanolSignificant accumulation researchgate.net
Δ8,14 sterolsAccumulation at high levels researchgate.net
6-deoxocastasteroneReduced levels researchgate.net
6-deoxotyphasterolReduced levels researchgate.net

Alterations in Algal Lipid Metabolism and Sterol Content

This compound has been shown to significantly alter lipid metabolism in certain microalgae, such as Chlamydomonas reinhardtii. researchgate.net Treatment with fenpropimorph can induce a rapid and substantial accumulation of neutral lipids, primarily in the form of triacylglycerols (TAGs). researchgate.net Biochemical analyses have revealed that these accumulated TAGs are largely derived from the conversion of chloroplast polar membrane lipids. researchgate.net This conversion is a notable effect, as it redirects lipids from structural components of the cell to energy storage molecules.

While fenpropimorph is a known inhibitor of sterol biosynthesis in many organisms, its effect on the total sterol content in Chlamydomonas appears to be minimal under conditions that lead to TAG accumulation. researchgate.net The primary mechanism of action in this context seems to be the remodeling of lipid pathways rather than a direct, drastic inhibition of sterol synthesis. researchgate.net This suggests that the response to fenpropimorph can vary significantly between different types of organisms, and even between different cellular processes within the same organism.

Influence on Mammalian Lanosterol (B1674476) Demethylation: A Biochemical Perspective

In mammalian cells, this compound acts as a potent inhibitor of cholesterol biosynthesis. scispace.com Unlike its primary targets in fungi and plants (sterol isomerases and reductases), its main point of action in mammalian cells appears to be the demethylation of lanosterol. scispace.comebi.ac.uk This step is a critical part of the pathway that converts lanosterol into cholesterol.

Studies using cultured Swiss 3T3 fibroblasts have demonstrated that fenpropimorph inhibits the incorporation of [14C]acetate into C27 sterols in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.5 μM. scispace.com This inhibition is accompanied by an accumulation of polar sterols, specifically lanosterol and 24,25-dihydrolanosterol. scispace.com The accumulation of these precursors is a clear indication that the demethylation process has been disrupted. This interference with cholesterol synthesis can subsequently affect cell growth. scispace.com

Molecular Interactions with Other Biological Targets

Beyond its well-documented effects on sterol biosynthesis, this compound also exhibits high-affinity binding to other significant biological targets, notably sigma receptors.

Ligand Binding to Sigma Receptors (e.g., Human Sigma1 Receptors)

This compound is recognized as a very high-affinity ligand for mammalian sigma receptors, particularly the sigma-1 (σ1) subtype. wikipedia.orgebi.ac.uk The σ1 receptor is an integral membrane protein located at the endoplasmic reticulum, where it is involved in regulating a variety of cellular functions, including ion channel activity and intracellular calcium signaling. mdpi.com

The interaction of fenpropimorph with the σ1 receptor has been extensively studied. It binds with high affinity, although the exact affinity can vary between species. For instance, while it is considered a "super high-affinity" ligand for guinea pig σ1 receptors with a Ki of 0.005 nM, its affinity for the human σ1 receptor is lower, with a reported Ki of 17.3 nM. researchgate.netnih.gov The binding of fenpropimorph and its analogs to the σ1 receptor can modulate the receptor's activity, though the functional consequences (agonist versus antagonist activity) can depend on the specific compound and the cellular context.

Photolabeling studies have identified specific regions within the σ1 receptor that are involved in binding fenpropimorph-like ligands. These include two steroid binding domain-like (SBDL) regions, SBDLI (amino acids 91-109) and SBDLII (amino acids 176-194), suggesting that these domains form at least part of the ligand binding site. drugbank.com

Structure-Activity Relationships Governing Sigma Receptor Affinity and Selectivity

The structural features of the fenpropimorph molecule that govern its affinity and selectivity for sigma receptors have been a subject of detailed investigation. A basic pharmacophore model for σ1 receptor ligands has been proposed based on the structure of fenpropimorph, which consists of a phenyl ring connected to a di-substituted nitrogen atom via an alkyl chain. researchgate.net

Interestingly, structure-affinity relationship studies have revealed that some of the structural elements of fenpropimorph are not essential for high-affinity binding to the human σ1 receptor. For example, neither the methyl groups on the morpholine ring nor the stereochemistry of the molecule appear to be critical for its binding to the hσ1 receptor. researchgate.netnih.gov In fact, removing all the methyl groups from the fenpropimorph structure can result in a nearly five-fold increase in affinity for the hσ1 receptor and a 350-fold selectivity over the σ2 receptor. nih.gov

Furthermore, while the oxygen atom of the morpholine ring does not seem to contribute positively to affinity at the hσ1 receptor, it does appear to play a role in the selectivity of the ligand for the σ1 versus the σ2 subtype. nih.gov Electron-withdrawing groups on the phenyl ring of fenpropimorph-like compounds can also enhance their affinity for the σ1 receptor. google.com

Table 2: Binding Affinities of Fenpropimorph and its Analogs at Human Sigma-1 Receptors

CompoundDescriptionKi (nM) at hσ1 ReceptorReference
Fenpropimorph (1)Parent compound17.3 nih.gov
Analog (4)All methyl groups removed~3.5 (calculated based on 5-fold higher affinity than Fenpropimorph) nih.gov

Fungicidal Efficacy and Spectrum of Activity

Efficacy Against Major Phytopathogenic Fungi

Control of Powdery Mildews (e.g., Erysiphe graminis) on Cereal Crops

(S)-Fenpropimorph has demonstrated significant efficacy in controlling powdery mildew, caused by the fungus Erysiphe graminis, in various cereal crops. bcpc.orgresearchgate.net It is a widely used fungicide for managing this pathogen. researchgate.net Research has confirmed its activity against powdery mildew on both wheat and barley. bcpc.org In fact, its performance is considered comparable to other standard treatments for this disease. windows.net The introduction of fenpropimorph (B1672530) provided a valuable tool for cereal farmers, especially in managing powdery mildew. windows.netwur.nl

Activity Against Cereal Rust Fungi (e.g., Puccinia species)

This compound is also active against several rust diseases in cereals, including those caused by Puccinia striiformis, P. recondita, and P. hordei. bcpc.org Trials have confirmed its effectiveness against rusts on both wheat and barley. bcpc.org While its primary strength lies in controlling powdery mildew, its activity against various Puccinia species is a significant benefit, though it may be considered inferior to some other market standards for rust control. windows.net

Management of Sigatoka Diseases in Bananas

Fenpropimorph is a recommended fungicide for the management of Black Sigatoka disease in bananas, which is caused by the fungus Mycosphaerella fijiensis. plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.org This disease can lead to significant production losses if not controlled. plantwiseplusknowledgebank.org Fungicide mixtures including fenpropimorph have been evaluated for their effectiveness. For instance, a mixture of fenpropimorph (an amine) and pyrimethanil (B132214) (an anilinopyrimidine) was found to result in a higher number of healthy leaves on banana plants. saspublishers.comresearchgate.net In one study, this combination yielded an average of 7.20 to 7.30 healthy leaves. saspublishers.com Another study also noted the effectiveness of a treatment combining an amine fungicide with pyrimethanil in reducing the severity of Black Sigatoka. researchgate.net

Responses of Other Agriculturally Relevant Fungi (e.g., Fusarium species, Botrytis cinerea, Nectria haematococca)

The efficacy of this compound extends to other notable agricultural fungi, though with varying degrees of effectiveness.

Fusarium species: Studies have examined the impact of fenpropimorph on Fusarium langsethiae, a species found in cereals like oats. cranfield.ac.ukresearchgate.net Compared to other fungicides like prochloraz (B1679089) and tebuconazole, fenpropimorph was found to be less effective against this particular Fusarium species. cranfield.ac.ukresearchgate.net The concentrations required for 50% and 90% growth inhibition (ED50 and ED90) were significantly higher for fenpropimorph. cranfield.ac.ukresearchgate.net For example, the ED50 values for fenpropimorph ranged from 22-59 mg/l, while for prochloraz and tebuconazole, they were 0.03-0.1 mg/l and 0.06-0.9 mg/l, respectively. cranfield.ac.ukresearchgate.net

Botrytis cinerea: This fungus, the cause of grey mould, has been shown to be susceptible to fenpropimorph. In-vitro tests demonstrated that fenpropimorph could inhibit the mycelial growth of various strains of Botrytis cinerea, including those resistant to other types of fungicides. fupress.netfupress.net

Nectria haematococca: Research into the genetic basis of resistance has utilized Nectria haematococca. In these studies, wild-type strains of the fungus showed a high sensitivity to fenpropimorph, with concentrations of 0.1-0.2 μg/ml causing a 50% reduction in mycelial growth. apsnet.org This highlights the intrinsic activity of the compound against this fungus before the development of resistance. apsnet.org

Fungicide Efficacy Comparison against Fusarium langsethiae

FungicideED50 (mg/l)ED90 (mg/l)
Fenpropimorph22-59125-215
Prochloraz0.03-0.10.3-1.5
Tebuconazole0.06-0.91.3-8.2

Effects on Fungal Cellular and Developmental Processes

Inhibition of Appressoria and Haustoria Formation

A key aspect of this compound's fungicidal action is its ability to disrupt the early stages of fungal infection. It has been shown to retard the development of appressoria and haustoria. windows.net Appressoria are specialized cells used by fungi to attach to and penetrate their host, while haustoria are structures that invade the host's cells to absorb nutrients. d-nb.infoencyclopedia.pub By inhibiting the formation of these crucial structures, fenpropimorph effectively stops the fungus from establishing an infection. windows.net This inhibitory action on appressoria and haustoria formation is a critical component of its protective and curative properties. fao.orgwindows.net

Impact on Mycelial Growth and Sporulation

The process of sporulation is also heavily affected by this compound. oekotoxzentrum.ch In Glomus intraradices, sporulation was reduced even at the lowest tested concentrations of the fungicide. nih.gov Similarly, studies on other fungi have noted that fenpropimorph can strongly impact spore production. unito.itnih.gov This inhibition of both mycelial growth and sporulation is a key factor in its effectiveness as a fungicide.

**Interactive Table: Effect of Fenpropimorph on *Nectria haematococca***

Strain Genotype EC50 (µg/ml) for Mycelial Growth
Wild Type - 0.1 - 0.2
Mutant 1 Fen1 2.2
Mutant 2 Fen2 + Fen3 25.3

Data sourced from studies on Nectria haematococca resistance. apsnet.org

Influence on Fungal Cell Cycle Progression

The inhibitory action of this compound on ergosterol (B1671047) biosynthesis has a direct consequence on the fungal cell cycle. Research on the yeast Saccharomyces cerevisiae has shown that the fungistatic effect of fenpropimorph is linked to the specific inhibition of ergosterol production, which leads to an arrest of cell proliferation in the unbudded G1 phase of the cell cycle. asm.orgnih.gov This blockage in the G1 phase is a result of ergosterol deprivation. asm.org It has been observed that the accumulation of abnormal sterols in treated cells is not the primary cause of the fungistatic effect, but rather the lack of ergosterol itself. asm.orgnih.gov This disruption of the cell cycle prevents the fungus from continuing its growth and proliferation.

Mechanisms and Dynamics of Fungicide Resistance

Biochemical Basis of (S)-Fenpropimorph Resistance

The biochemical strategies employed by fungi to resist this compound are centered on mitigating its disruptive effects on sterol biosynthesis, a critical pathway for fungal cell membrane integrity. These strategies range from direct modification of the drug's target to cellular housekeeping processes that reduce the compound's effective concentration.

This compound primarily functions by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: C-14 sterol reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene). bdspublishing.comnih.govoup.commdpi.com Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane function and inhibits fungal growth. bdspublishing.comoup.com

Resistance frequently arises from modifications to these target enzymes, which reduce their affinity for this compound. This can occur through point mutations in the ERG2 or ERG24 genes, altering the protein's structure and, consequently, the binding site of the fungicide. bdspublishing.comuea.ac.ukoup.com Furthermore, the overexpression of the target enzymes, particularly Erg24p, is a documented resistance mechanism. nih.gov Increased production of the Erg24p enzyme can effectively titrate the fungicide, allowing a sufficient amount of the enzyme to remain active and complete the necessary steps in ergosterol synthesis. nih.govresearchgate.netasm.org In Saccharomyces cerevisiae, for instance, overexpression of ERG24 confers resistance to fenpropimorph (B1672530), while overexpression of ERG2 does not. nih.govresearchgate.netyeastgenome.org However, in Candida albicans, overexpression of either ERG2 or ERG24 can enhance resistance. asm.org

The inhibition of Erg24p and Erg2p leads to the accumulation of specific, often toxic, sterol precursors. For example, inhibition of Δ14-reductase results in the buildup of ignosterol (B1194617) (ergosta-8,14-dienol), which can be detrimental to the cell. bdspublishing.comnih.govoup.com

Fungi can develop resistance by tolerating the altered sterol composition that results from this compound activity. This involves compensatory mutations that allow the fungal cell to function despite the presence of abnormal sterols or a depleted level of ergosterol. nih.gov

In Saccharomyces cerevisiae, mutations in the ELO2/FEN1 gene, which is involved in the synthesis of very-long-chain fatty acids, can lead to fenpropimorph resistance. nih.govnih.gov This suggests a complex genetic interaction between fatty acid synthesis and the ergosterol biosynthetic pathway, where alterations in membrane lipid composition can compensate for the disruptive effects of the fungicide-induced sterol changes. nih.govnih.gov The resistance conferred by a mutation in FEN1 is attributed to an increased tolerance to the accumulation of the toxic sterol intermediate, ergosta-8,14-dienol. nih.gov

Another defense mechanism against fungicides is the metabolic breakdown or detoxification of the compound. wur.nlwur.nl Fungi possess enzymatic systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, that can modify and neutralize foreign compounds (xenobiotics).

In response to fenpropimorph exposure, fungal cells can upregulate genes involved in the oxidative stress response. nih.gov This was observed in a transcriptome analysis of Aspergillus niger, where 41 genes showed enhanced expression in the presence of fenpropimorph, including those predicted to function in oxidative stress response, membrane reconstruction, and lipid signaling. nih.gov This heightened stress response may contribute to the detoxification and mitigation of cellular damage caused by the fungicide.

A significant mechanism of multidrug resistance in fungi is the active transport of antifungal compounds out of the cell, which is mediated by efflux pumps. microbialcell.comfrontiersin.orgnih.gov These transport proteins, located in the cell membrane, prevent the fungicide from reaching its intracellular target or reduce its concentration to sub-lethal levels. frontiersin.org

The most prominent family of efflux pumps involved in fungicide resistance is the ATP-binding cassette (ABC) superfamily. nih.govplos.org Overexpression of genes encoding these transporters, such as PDR5 in Saccharomyces cerevisiae and its homologs in pathogenic fungi, can lead to resistance against a wide array of structurally unrelated drugs, including morpholines. oup.comnih.gov For example, studies in Aspergillus fumigatus have identified several plasma membrane ABC transporters that, when expressed in S. cerevisiae, can confer resistance to various antifungal agents. nih.gov While direct evidence for this compound being a specific substrate for many of these pumps requires further investigation, the broad substrate specificity of many ABC transporters makes them a likely contributor to reduced sensitivity. nih.govplos.org

Enhanced Xenobiotic Detoxification Pathways in Resistant Strains

Genetic Underpinnings of Resistance Development

The biochemical mechanisms of resistance are rooted in specific genetic changes. Identifying and mapping the genes responsible for resistance is crucial for understanding its evolution and for developing effective management strategies.

Research has pinpointed several key genes and mutations that confer resistance to this compound in various fungal species.

Aspergillus niger : In the filamentous fungus Aspergillus niger, resistance to fenpropimorph has been shown to be a recessive trait. nih.gov Genetic analysis through the parasexual cycle has identified two genes located on linkage group II that are involved in this resistance. wur.nlnih.gov Transcriptomic studies have further revealed that exposure to fenpropimorph leads to the upregulation of 43 genes, with notable increases in the expression of genes related to membrane and cell wall remodeling, lipid signaling, and oxidative stress. nih.gov

Saccharomyces cerevisiae : The model yeast S. cerevisiae has been instrumental in elucidating the genetic basis of fenpropimorph resistance. Key findings include:

Target Site Genes : Mutations in ERG2 (C-8 sterol isomerase) and ERG24 (C-14 sterol reductase) are primary sources of resistance. oup.comnih.govresearchgate.net Overexpression of ERG24 is a known resistance mechanism. yeastgenome.org

FEN Genes : The FEN2 gene was initially identified as a fenpropimorph resistance gene. researchgate.net Later research characterized its product, Fen2p, as a plasma membrane-localized transporter for the vitamin pantothenate, suggesting a complex relationship between nutrient transport, metabolic regulation, and fungicide sensitivity. researchgate.netnih.gov Mutations in ELO2/FEN1 also confer resistance by allowing tolerance to altered sterol profiles. nih.govnih.gov

Recessive Nature : Resistance in S. cerevisiae often involves two recessive genes that each provide a degree of semi-resistance. nih.gov

Blumeria graminis : In the obligate biotrophic pathogen Blumeria graminis f. sp. tritici, the causative agent of powdery mildew on wheat, resistance to this compound is a significant agricultural concern. bdspublishing.comuea.ac.uk

Target Site Mutation : Sequencing of the Erg24 gene in resistant and sensitive isolates of B. graminis f. sp. tritici and B. graminis f. sp. hordei (barley powdery mildew) has identified specific mutations that likely confer resistance. uea.ac.uk Genomic surveillance has tracked the increase in frequency and distinct geographic distribution of these resistance mutations in European populations over time. biorxiv.orgresearchgate.net

Table 1: Key Genes Associated with this compound Resistance

GeneFungal SpeciesFunction of Gene ProductMechanism of ResistanceReference
ERG24Saccharomyces cerevisiae, Candida albicans, Blumeria graminisC-14 sterol reductaseTarget site modification (mutation); Gene overexpression bdspublishing.comnih.govuea.ac.uknih.govasm.org
ERG2Saccharomyces cerevisiae, Candida albicansC-8 sterol isomeraseTarget site modification (mutation) bdspublishing.comnih.govasm.org
FEN1/ELO2Saccharomyces cerevisiaeVery-long-chain fatty acid synthesisMetabolic compensation/tolerance to toxic sterols nih.govnih.gov
FEN2Saccharomyces cerevisiaePlasma membrane H+-pantothenate symporterAltered transport/metabolic regulation (mechanism complex) researchgate.netnih.gov
UnknownAspergillus nigerUnknownTwo recessive genes on linkage group II nih.gov

Mutational Analysis and Allelic Variation Correlated with Resistance

Resistance to fenpropimorph is often linked to specific genetic alterations within the target fungal pathogen. A primary mechanism involves modifications in the genes encoding the enzymes targeted by the fungicide, which are part of the sterol biosynthesis pathway.

In the wheat powdery mildew pathogen, Blumeria graminis f. sp. tritici (Bgt), sequencing of the Erg24 gene, which encodes C-14 sterol reductase, in resistant isolates has identified mutations that may confer resistance. uea.ac.uk The role of this gene as the principal target is supported by findings that overexpression of ERG24 leads to fenpropimorph resistance in Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org Similarly, in Candida albicans, decreased sensitivity to morpholines can be achieved by overexpressing the ERG2 or ERG24 genes. frontiersin.org

Studies in Nectria haematococca have identified a more complex genetic basis for resistance, with at least three distinct loci involved: Fen1, Fen2, and Fen3. apsnet.org Strains carrying mutations in the Fen1 gene exhibited high resistance levels. apsnet.org A double-mutant strain with mutations in both Fen2 and Fen3 showed even higher resistance to fenpropimorph, suggesting an additive effect between these two genes. apsnet.org In Ustilago maydis, two loci, labeled U/fpm-1 and U/fpm-2, were associated with high levels of fenpropimorph resistance. uea.ac.uk

Genetic analysis in Aspergillus niger has also revealed the involvement of two genes in fenpropimorph resistance, both located on linkage group II. nih.gov In Saccharomyces cerevisiae, research has identified a gene, FEN2, which encodes a plasma membrane H+-pantothenate symporter, where mutations can lead to fenpropimorph resistance. frontiersin.orgfrontiersin.org Another gene, ERG24, encoding sterol Δ14-reductase, was identified by its ability to confer fenpropimorph resistance when overexpressed. nih.gov

The table below summarizes key genes and loci associated with fenpropimorph resistance in different fungal species.

Fungal SpeciesGene/LocusFunction of Gene ProductObserved Effect
Blumeria graminis f. sp. triticiErg24C-14 sterol reductaseMutations may confer resistance. uea.ac.uk
Candida albicansERG2, ERG24C8-sterol isomerase, C-14 sterol reductaseOverexpression can decrease sensitivity. frontiersin.org
Nectria haematococcaFen1, Fen2, Fen3Not fully specifiedMutations confer varying levels of resistance; Fen2 and Fen3 have an additive effect. apsnet.org
Aspergillus nigerTwo genes on linkage group IINot fully specifiedMutations confer resistance. nih.gov
Saccharomyces cerevisiaeERG24C-14 sterol reductaseOverexpression confers resistance. frontiersin.orgfrontiersin.orgnih.gov
Saccharomyces cerevisiaeFEN2Plasma membrane H+-pantothenate symporterMutation confers resistance. frontiersin.orgfrontiersin.org
Ustilago maydisU/fpm-1, U/fpm-2Not fully specifiedLoci associated with high resistance. uea.ac.uk

Dominance and Recessiveness Patterns of Resistance Traits

The inheritance pattern of fenpropimorph resistance is a crucial factor in its potential to spread within a fungal population. Genetic analyses across different fungal species have consistently shown that resistance to fenpropimorph is predominantly a recessive trait. nih.govasm.orgnih.gov

In Saccharomyces cerevisiae, studies of UV-induced mutants demonstrated that fenpropimorph resistance is conferred by two recessive genes. uea.ac.ukasm.orgnih.gov When these genes are isolated from each other, each one provides a state of semi-resistance. asm.orgnih.govnih.gov This recessive nature was further confirmed through dominance tests in Aspergillus niger, where genetic analysis via the parasexual cycle showed that resistance traits were recessive. nih.gov

The recessive character of resistance implies that in diploid fungi, a mutation must be present in both alleles of a gene to be expressed phenotypically. This can slow the initial selection and spread of resistant individuals within a population compared to dominant resistance traits.

Evolutionary and Epidemiological Aspects of Resistance

The emergence and establishment of fungicide resistance in the field are governed by evolutionary and epidemiological factors. These include the biological cost of resistance to the pathogen, its interaction with other fungicides, and the dynamics of resistant populations under agricultural selection pressure.

Cross-Resistance Patterns with Other Morpholines and Fungicide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides. fao.org Understanding these patterns is essential for designing effective fungicide rotation and mixture strategies.

Positive Cross-Resistance: A strong and consistent positive cross-resistance has been observed between fenpropimorph and the piperidine (B6355638) fungicide fenpropidin (B1672529). researchgate.netbcpc.org In Erysiphe graminis f. sp. hordei, isolates resistant to fenpropidin were also resistant to fenpropimorph, suggesting that the same gene or genes cause resistance to both fungicides. researchgate.net This pattern is also seen in Nectria haematococca and Aspergillus niger, where fenpropimorph-resistant mutants displayed cross-resistance to fenpropidin. apsnet.orgnih.gov Fenpropimorph-resistant mutants of Saccharomyces cerevisiae are also cross-resistant to other morpholines like fenpropidin, dodemorph, and tridemorph (B114830). asm.orgnih.gov

Variable or No Cross-Resistance: The cross-resistance relationship between fenpropimorph and another morpholine (B109124), tridemorph, is less straightforward. In Nectria haematococca, resistance levels to tridemorph were low in strains carrying the Fen1 and Fen2 mutations, while Fen3 strains appeared sensitive. apsnet.org Similarly, in Erysiphe graminis f. sp. hordei, responses to tridemorph were only weakly correlated with responses to fenpropimorph and fenpropidin. researchgate.net This suggests different mechanisms of action or resistance between these morpholines. bcpc.orgbdspublishing.com

Crucially, there is generally a lack of cross-resistance between fenpropimorph and the demethylation inhibitor (DMI) class of fungicides, such as triazoles. researchgate.netapsnet.org Studies in Cercospora beticola and Pyrenophora teres have shown low to no correlation in sensitivity between fenpropimorph and various DMI fungicides, indicating that independent genes likely control resistance to these two groups. researchgate.netapsnet.org Fenpropimorph-resistant mutants in Saccharomyces cerevisiae and Aspergillus niger were found to be sensitive to azoles and other unrelated compounds like nystatin (B1677061) and cycloheximide. nih.govnih.gov

The table below summarizes the cross-resistance patterns for fenpropimorph.

Fungicide/Fungicide ClassChemical GroupCross-Resistance with FenpropimorphFungal Species
FenpropidinPiperidinePositive apsnet.orgnih.govresearchgate.netbcpc.orgErysiphe graminis, Nectria haematococca, Aspergillus niger
TridemorphMorpholineWeak/Variable apsnet.orgresearchgate.netNectria haematococca, Erysiphe graminis
DodemorphMorpholinePositive asm.orgnih.govSaccharomyces cerevisiae
DMI Fungicides (e.g., Triazoles)Azoles, PyrimidinesNone/Negative nih.govresearchgate.netapsnet.orgCercospora beticola, Pyrenophora teres, Saccharomyces cerevisiae
NystatinPolyeneNone nih.govSaccharomyces cerevisiae
FenarimolPyrimidineNone nih.govAspergillus niger
CycloheximideGlutarimideNone nih.govAspergillus niger

Population Dynamics of Resistant Fungal Isolates in Agricultural Settings

The application of fungicides creates strong selection pressure that can lead to an increase in the frequency of resistant isolates within a pathogen population. fao.org The dynamics of this process are influenced by factors such as the initial frequency of resistance mutations, the fitness of resistant strains, and the intensity of fungicide use. fao.org

Field observations have documented the evolution of pathogen populations in response to fenpropimorph application. In the late 1980s in Scotland, isolates of the barley powdery mildew pathogen, Erysiphe graminis f. sp. hordei, resistant to both fenpropimorph and fenpropidin became frequent, particularly in areas where highly susceptible barley varieties were widely cultivated. researchgate.netbdspublishing.com This emergence occurred within a few years of the fungicides' introduction, highlighting the potential for rapid selection. bdspublishing.com

Monitoring in France suggested a possible weakening in the performance of fenpropimorph against wheat powdery mildew in some regions over time. bcpc.org The frequent application of systemic fungicides with specific modes of action, like fenpropimorph, is a known driver for the selection and buildup of resistant fungal populations. fao.org The evolution of resistance is often a gradual process of "quantitative resistance," where the pathogen population shows a continuous spectrum of sensitivities, leading to a slow decline in control efficacy. nih.gov

Modern genomic surveillance techniques are now being used to track the evolution and spread of fungicide resistance mutations. biorxiv.org Studies on European populations of Blumeria graminis have shown that mutations conferring resistance to various fungicides have increased in frequency over time and exhibit distinct geographical distributions, likely reflecting different regional fungicide deployment strategies. biorxiv.org This ongoing evolution underscores the need for continuous monitoring and adaptive resistance management strategies. fao.orgagriculturejournals.cz

Metabolism and Environmental Dynamics

Biotransformation in Agroecosystems

The biotransformation of fenpropimorph (B1672530) involves a series of oxidative reactions that alter its chemical structure and properties. fao.org In both plants and animals, the initial metabolic steps are similar, beginning with oxidation, which is often followed by the breakdown of the morpholine (B109124) ring. fao.org

Metabolite Identification and Pathways in Plants

The metabolism of fenpropimorph has been studied in several crops, including bananas, sugar beets, barley, and wheat. fao.orgfao.org In these plants, fenpropimorph is degraded into a number of metabolites and their subsequent conjugates. fao.org

In bananas, metabolism of ¹⁴C-fenpropimorph involves hydroxylation of the tert-butyl group on the phenyl ring, which is then followed by glucosidation. fao.org The morpholine ring can be degraded, with its carbon fragments being assimilated by the plant for the synthesis of carbohydrates. fao.org Studies on banana metabolism have identified the parent compound and natural constituents labeled with ¹⁴C, such as sugars from starch, but no metabolites with a degraded phenyl ring were found. epa.gov

In sugar beets, studies using ¹⁴C-fenpropimorph labeled in the morpholine ring have shown that fenpropimorph is a significant component of the total radioactive residue in both the roots (17-34%) and leaves (5-19%). fao.org

In cereals like barley and wheat, fenpropimorph also constitutes a notable portion of the radioactive residue in the grain (2-16%). fao.org

The primary metabolic pathways in plants involve:

Oxidation: This is a common initial step in the degradation of fenpropimorph. fao.org

Hydroxylation: Specifically, the hydroxylation of the t-butyl group on the phenyl ring is a key transformation. fao.org

Glucosidation: Following hydroxylation, the resulting metabolite is often conjugated with glucose. fao.org

Ring Opening: The morpholine ring can be opened, leading to further degradation products. fao.org

Metabolite Identification and Pathways in Livestock

The metabolism of fenpropimorph has been investigated in lactating goats and laying hens. fao.orgfao.org Similar to plants, the metabolic process in these animals begins with oxidation. fao.org

In lactating goats , studies with ¹⁴C-morpholine-labeled fenpropimorph showed that the primary route of excretion was through the feces (57.5%) and urine (26.7%) over a 10-day period. fao.org The parent compound was not detected in urine, feces, milk, plasma, or any tissues. inchem.org Key metabolites identified in the milk were BF 421-2 (fenpropimorphic acid) and BF 421-3, accounting for 17% and 7% of the radioactivity, respectively. inchem.org In tissues, BF 421-2 was the main metabolite in the liver and muscle, while both BF 421-2 and BF 421-3 were found in the kidney and fat. inchem.org The metabolite BF 421-1 was detected in fat. inchem.org

In laying hens , after administration of phenyl-labeled fenpropimorph, the parent compound was found in the kidney (11%). inchem.org The metabolite BF 421-2 was identified in plasma and kidney, and BF 421-3 was found in the kidney. inchem.org With the morpholine-labeled compound, BF 421-1 was detected in plasma, and BF 421-2 was found in both plasma and liver. inchem.org

These findings indicate that fenpropimorph is extensively metabolized in livestock, with fenpropimorphic acid (BF 421-2) being a major metabolite. inchem.orgnih.gov

Stereoselective Metabolism in Agricultural Crops

Fenpropimorph is a chiral compound, and its metabolism in agricultural crops can be stereoselective, meaning that one enantiomer may be metabolized at a different rate than the other. researchgate.netmdpi.com

Studies have shown that for fenpropimorph, the metabolism is slightly enantioselective in wheat but more pronounced in sugar beets. researchgate.netnih.govacs.orgfigshare.com This enantioselectivity is a result of different rates of metabolism for the enantiomers and not due to interconversion between them. researchgate.netnih.govacs.orgfigshare.com In grapes, the metabolism of fenpropimorph was also found to be stereoselective. acs.org

The stereoisomer composition of fenpropimorph residues in crops can differ from the composition in the applied product, which may have implications for dietary risk assessment since toxicological studies are often conducted with the racemic mixture. researchgate.netnih.gov

Formation and Fate of Key Metabolites (e.g., Fenpropimorphic Acid)

A primary and significant metabolite of fenpropimorph is fenpropimorphic acid (also known as BF 421-2). nih.govoekotoxzentrum.chresearchgate.net This metabolite is formed through the oxidation of the parent compound. fao.org

Fenpropimorphic acid is considered an important residue for monitoring and risk assessment. nih.govmdpi.com It is the main metabolite of fenpropimorph found in water-sediment systems. oekotoxzentrum.ch In soil, fenpropimorph disappears relatively quickly, and fenpropimorphic acid is detected a few days after application. researchgate.net However, fenpropimorphic acid itself is also degraded and was not detectable after 57 days in one study. europa.eu

Due to its higher polarity compared to the parent compound, fenpropimorphic acid has a higher potential for leaching in soil. researchgate.net

Environmental Fate and Persistence in Soil Systems

The persistence and degradation of (S)-Fenpropimorph in soil are influenced by various factors, including soil type, moisture, and temperature. europa.euresearchgate.net

Degradation Kinetics and Half-Life Determination in Various Soil Types

The degradation of fenpropimorph in soil generally follows first-order kinetics, although more complex models have also been used to describe its dissipation. europa.eumst.dk The rate of degradation is influenced by soil properties, with soil organic carbon content generally having a positive effect on the degradation rate. researchgate.net

The half-life (DT50) of fenpropimorph in soil can vary significantly depending on the conditions. Laboratory studies have reported half-lives ranging from 5 to 36 days under aerobic conditions. mst.dk In field studies, the DT50 values have been observed to range from 10 to 90 days. europa.eu One study reported a half-life of about 114 days in one soil type and 23 days in another. europa.eu Another source indicates that fenpropimorph is moderately persistent in soil. herts.ac.uk

Higher soil moisture and temperature generally accelerate the degradation of fenpropimorph. europa.eu The degradation process involves the formation of metabolites like fenpropimorphic acid, which is also subject to further degradation. researchgate.neteuropa.eu

Below is a table summarizing the degradation half-life of fenpropimorph in soil from various studies.

Soil TypeConditionHalf-life (DT50) in daysReference
Clayey LoamLaboratory, Aerobic, Dark14 - 19 europa.eu
Sandy LoamLaboratory, Aerobic, Dark14 - 19 europa.eu
Not SpecifiedLaboratory, Aerobic20 mst.dk
Not SpecifiedLaboratory, Aerobic36 mst.dk
Not SpecifiedLaboratory, Aerobic5 mst.dk
Not SpecifiedLaboratory, Aerobic13 mst.dk
Not SpecifiedField10 - 90 europa.eu
Soil 1Not Specified~114 europa.eu
Soil 2Not Specified~23 europa.eu
Silty SandNot SpecifiedNot specified, but disappears without a lag phase researchgate.net
Clayey SiltNot SpecifiedNot specified, but disappears without a lag phase researchgate.net

Adsorption and Mobility Characteristics of this compound and its Degradation Products in Soil

The behavior of this compound and its metabolites in soil is crucial for understanding its environmental fate. The parent compound, fenpropimorph, is generally considered to be immobile in soil. researchgate.net Studies on the racemic mixture of fenpropimorph have shown that it adsorbs to soil particles, which limits its movement. The soil adsorption coefficient (Kd) for fenpropimorph in a sandy loam has been reported to be approximately 161 L/kg, indicating low mobility. researchgate.nettandfonline.com The organic carbon-water (B12546825) partitioning coefficient (Koc) values further support this, with reported values ranging from 34.47 L/kg to 73.73 L/kg in soils with varying organic carbon content. mst.dk Based on these values, fenpropimorph is not expected to leach significantly into groundwater. herts.ac.uk

In contrast, the primary degradation product, fenpropimorphic acid, exhibits much higher mobility. researchgate.nettandfonline.com The Kd value for fenpropimorphic acid has been determined to be around 1.3 L/kg, significantly lower than that of the parent compound. researchgate.nettandfonline.com This increased polarity and lower adsorption potential suggest a higher risk of fenpropimorphic acid leaching through the soil profile. researchgate.net The formation of fenpropimorphic acid occurs within a few days of fenpropimorph application to soil. researchgate.net

While much of the available data pertains to the racemic mixture of fenpropimorph, it is noted that there is no specific information available on the distinct environmental behavior of the individual (S)- and (R)-enantiomers in the regulatory dossier. oekotoxzentrum.ch Therefore, it is not definitively known if one isomer degrades or moves more quickly in soil than the other. oekotoxzentrum.ch

Other degradation products of fenpropimorph identified in soil under field conditions include BF 421-2 (an acid), BF 421-7, BF 421-8 (a hydroxyethylamine), and BF 421-10 (dimethylmorpholine), which are formed through the oxidation and opening of the morpholine ring. fao.org Photolysis in soil can also lead to the formation of BF 421-13 (an alkyl ketone) and BF 421-15 (a morpholine-3-one derivative). fao.org The mobility of these various degradation products will be influenced by their individual chemical properties, such as polarity and water solubility. sagrainmag.co.za

Table 1: Soil Mobility Classification based on Koc Values

Mobility Class Koc (L/kg) Range
Very High 0 - 50
High 50 - 150
Medium 150 - 500
Low 500 - 2000
Slightly 2000 - 5000
Immobile > 5000

Source: Adapted from McCall, et al. classification scheme. chemsafetypro.com

Table 2: Adsorption Coefficients (Kd) of Fenpropimorph and Fenpropimorphic Acid
Compound Soil Type Kd (L/kg) Mobility
Fenpropimorph Sandy Loam ~161 Immobile
Fenpropimorphic Acid Sandy Loam 1.3 High

Source: Data compiled from studies on fenpropimorph and its degradation product. researchgate.nettandfonline.com

Influence of Soil Properties and Environmental Factors on Degradation

The degradation of this compound in soil is a complex process influenced by a variety of soil properties and environmental conditions. Generally, the degradation of pesticides in soil is affected by physicochemical properties like pH, texture, and organic matter content, as well as biological factors such as the diversity and activity of microbial populations. csic.es Weather conditions, particularly soil temperature and moisture, also play a significant role. csic.es

For many pesticides, an increase in temperature and soil moisture tends to accelerate the rate of biodegradation. csic.es Studies on other pesticides have shown that degradation is often faster in alkaline soils compared to neutral or acidic soils, and the process is significantly slower in sterile soil, highlighting the crucial role of microbial activity. nih.gov The soil's organic carbon content can also positively influence the degradation rate of some pesticides. researchgate.netnih.gov

In the case of fenpropimorph, degradation in soil proceeds through oxidation and the opening of the morpholine ring. fao.org The rate of degradation can vary depending on the specific soil-pesticide combination, and a universally applicable prediction model is not feasible. researchgate.netnih.gov The relationship between soil pH and the degradation rate is dependent on the primary degradation pathway for the specific pesticide. researchgate.netnih.gov

While specific studies focusing solely on the (S)-enantiomer are limited, research on the racemic mixture of fenpropimorph indicates that its degradation leads to the formation of fenpropimorphic acid. researchgate.net This degradation product itself can have biological activity, potentially affecting soil microorganisms. researchgate.net The persistence of fenpropimorph is considered moderate in soil systems. herts.ac.uk

Volatilization and Dissipation Dynamics

Volatilization from Plant Surfaces and Soil

Volatilization is a significant dissipation pathway for fenpropimorph, particularly from plant surfaces. tandfonline.com Studies have shown that a substantial portion of applied fenpropimorph can be released into the atmosphere. In a laboratory setting simulating outdoor conditions, up to 60% of the applied ¹⁴C-labelled fenpropimorph was released from a plant-soil system within 96 hours, with the majority being the unchanged parent compound. tandfonline.com Another study measured the volatilization of pure fenpropimorph at 90.3% within 48 hours. fao.org

The rate and extent of volatilization are generally greater and faster from plant surfaces than from soil. researchgate.net Research indicates that volatilization from bare soil is considerably lower, with one study reporting a maximum of 11.4%. tandfonline.com The nature of the surface, such as the waxy cuticle of plant leaves, and the density of the plant canopy can influence the rate of volatilization. researchgate.net

In field experiments with a potato crop, the cumulative volatilization of fenpropimorph during daylight hours was estimated to be around 7% of the applied dose. acs.org This lower-than-expected volatilization was attributed to competing processes at the plant surface, such as penetration into the leaves. acs.orgnih.gov The enhanced penetration of fenpropimorph into the plant tissue reduces the amount available for volatilization. nih.gov

Impact of Formulation Adjuvants on Volatilization and Environmental Dissipation

Studies investigating the effect of various adjuvants on fenpropimorph volatilization have yielded mixed results. The volatilization of a commercial emulsifiable concentrate (EC) formulation of fenpropimorph was found to be 87.1%, which is not significantly different from the volatilization of the pure active ingredient. fao.orgnih.gov This suggests that the adjuvants in this particular commercial formulation have little to no effect on reducing volatilization. nih.govnih.gov

However, other research has demonstrated that certain adjuvants can reduce pesticide volatilization. For fenpropimorph, the addition of specific adjuvants has been shown to decrease volatilization. The use of methylated seed oils reduced volatilization to 53.1%, ethoxylated alcohol to 59.9%, and an anionic surfactant to 30.5%. fao.org A microemulsion formulation was also found to reduce the volatilization of fenpropimorph by 57.6%. nih.gov In contrast, emulsifiable concentrates with highly volatile solvents did not reduce volatilization, while a formulation with a low volatile solvent decreased fenpropimorph volatilization by 52.9%. nih.gov

The mechanism by which adjuvants can reduce volatilization includes increasing the pesticide's penetration into the plant leaves, thus making it less available to be lost to the atmosphere. researchgate.net They can also alter the partitioning of the pesticide between the air and the residue on the leaf surface. researchgate.net

Table 3: Effect of Adjuvants on Fenpropimorph Volatilization

Formulation/Adjuvant Volatilization (%)
Pure Fenpropimorph 90.3
Commercial EC Formulation 87.1
With Methylated Seed Oils 53.1
With Polymeric Surfactant 72.8
With Ethoxylated Alcohol 59.9
With Anionic Surfactant 30.5
With Low Volatile Solvent 52.9 (reduction)
Microemulsion 57.6 (reduction)

Source: Data compiled from studies on fenpropimorph volatilization with various adjuvants. fao.orgnih.gov

Ecological Interactions and Non Target Organism Responses

Impact on Soil Microbial Communities

The introduction of (S)-Fenpropimorph into the soil environment can alter the structure and function of its complex microbial communities, including fungi, bacteria, and protozoa.

Soil protozoa have been identified as being sensitive to this compound, even at recommended field application rates. researchgate.netresearchgate.netusda.govcore.ac.uk Studies have detected side effects of the fungicide on these unicellular organisms. researchgate.netresearchgate.net Laboratory microcosm experiments have shown that bacterivorous protozoa are affected by fenpropimorph (B1672530). wfoissner.atresearchgate.net However, the response in field conditions can be variable. In one field study, fenpropimorph did not have a significant effect on the population sizes of either bacteria or protozoa, which appeared to maintain a prey-predator relationship dynamic. researchgate.net

Table 1: Summary of this compound Effects on Soil Microorganisms

Organism Group Observed Effects Citations
Saprotrophic Fungi Inhibition of growth and activity; significant reduction in active hyphae. researchgate.netresearchgate.netusda.gov
Soil Bacteria Mild and transient effects; initial reduction followed by stimulation of culturable bacteria; no effect on DNA diversity. researchgate.netresearchgate.netresearchgate.netvigyanvarta.in
Soil Protozoa Sensitive at field application rates; effects observed on bacterivorous protozoa. researchgate.netresearchgate.netusda.govcore.ac.ukresearchgate.net

Influence on Soil Bacterial Community Structure and Function

Effects on Symbiotic Relationships in Plants

This compound can interfere with crucial symbiotic relationships, particularly the association between plants and arbuscular mycorrhizal fungi (AMF), which are vital for nutrient uptake in most terrestrial plants. researchgate.net

This compound directly impacts the development of AMF by inhibiting their sterol biosynthesis pathway, a mechanism that is critical for fungal growth. researchgate.netresearchgate.netnih.gov This has been demonstrated in studies with Glomus intraradices (a species now frequently classified under Rhizophagus) and Rhizophagus irregularis. researchgate.netnih.govmdpi.com The fungicide's application leads to a decrease in total sterols and an increase in squalene (B77637), suggesting the sterol pathway is severely slowed down. researchgate.netnih.gov

The inhibitory effects of this compound on AMF development translate to significant impacts on the establishment of the mycorrhizal symbiosis. The fungicide can drastically reduce mycorrhizal root colonization. unito.itresearchgate.netfrontiersin.org This reduction in colonization is correlated with alterations in the root's own sterol composition induced by fenpropimorph, suggesting that the usual plant sterols are important for the development of the symbiosis. researchgate.net

The architecture of the extraradical mycelium (ERM), the network of hyphae that extends into the soil, is also strongly affected. nih.govunito.it Direct contact with fenpropimorph reduces hyphal length and spore production within the ERM. researchgate.netresearchgate.net For instance, in one study, a low concentration of fenpropimorph nearly halved the hyphal length of Glomus intraradices compared to the control. researchgate.net This disruption of the ERM can impair the fungus's functional capacity, leading to a decreased ability to transport phosphorus to the host plant. unito.itnih.gov Interestingly, one study using a compartmentalized in vitro system found that while the ERM and spore production were impacted by direct contact with the fungicide, the colonization of roots in a separate, fungicide-free compartment remained unaffected, highlighting the localized nature of the direct impact. nih.gov

Table 2: Impact of this compound on Arbuscular Mycorrhizal Fungi (AMF)

AMF Parameter Observed Impact of this compound Affected Species Example Citations
Spore Germination Decreased with increasing concentrations (fungistatic effect). Glomus intraradices nih.govresearchgate.net
Hyphal Growth Reduced even at the lowest concentrations. Glomus intraradices researchgate.netnih.gov
Sporulation Reduced even at the lowest concentrations. Glomus intraradices, Rhizophagus irregularis researchgate.netnih.govresearchgate.net
Root Colonization Drastically reduced. Glomus intraradices unito.itresearchgate.netfrontiersin.org
Extraradical Mycelium Reduced hyphal length and altered architecture. Glomus intraradices nih.govunito.itresearchgate.net
Hyphal Anastomosis Detrimental impact on network formation. Rhizophagus irregularis nih.govresearchgate.net

Disruption of Nutrient Translocation and Physiological Activities in Mycorrhizal Symbioses

This compound, a sterol biosynthesis inhibitor (SBI) fungicide, has been shown to significantly interfere with the symbiotic relationship between arbuscular mycorrhizal (AM) fungi and host plants. unito.itnih.gov This disruption manifests as a marked decrease in phosphorus transport from the fungus to the plant. unito.itnih.govresearchgate.net The compound's toxicity extends to the physiological activities of the extraradical mycelium (ERM), the network of fungal hyphae that extends into the soil. researchgate.net

Key enzymatic activities essential for nutrient cycling and fungal metabolism are adversely affected. Specifically, a decline in the activity of alkaline phosphatase (ALP) and succinate (B1194679) dehydrogenase (SDH) has been observed in the ERM of AM fungi exposed to fenpropimorph. unito.itnih.gov Alkaline phosphatase plays a crucial role in the hydrolysis of organic phosphorus compounds, making phosphate (B84403) available for plant uptake, while succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain and cellular metabolism. unito.it The reduction in these enzymatic activities suggests a direct negative impact on the metabolic and physiological functions of the AM fungus, which is closely linked to its growth and ability to translocate nutrients. unito.itnih.gov Studies have demonstrated that fenpropimorph can inhibit the ALP activity of both internal and external hyphae of AM fungi, though the external hyphae appear to be more sensitive. researchgate.net

The table below summarizes the observed effects of this compound on key physiological activities in mycorrhizal symbioses.

Affected ParameterObservationReference
Phosphorus Transport Drastic reduction in transport to the host plant. unito.itnih.govresearchgate.net
Alkaline Phosphatase (ALP) Activity Decreased activity in the extraradical mycelium. unito.itnih.govresearchgate.net
Succinate Dehydrogenase (SDH) Activity Decreased activity in the extraradical mycelium. unito.itnih.gov

Mycorrhiza-Specific Plant Gene Expression Changes

The impact of this compound extends to the molecular level, influencing the expression of plant genes that are specifically induced during mycorrhizal symbiosis. unito.itnih.gov One such critical gene is MtPT4, a phosphate transporter gene in Medicago truncatula that is exclusively expressed in root cells containing arbuscules, the primary sites of nutrient exchange between the fungus and the plant. unito.itsemanticscholar.orgnih.gov

The following table details the effect of this compound on the expression of the mycorrhiza-specific plant gene MtPT4.

GeneHost PlantEffect of this compoundReference
MtPT4 Medicago truncatulaDecreased expression level. unito.itnih.gov

Phytotoxicological Responses in Higher Plants (Non-Target)

Beyond its effects on mycorrhizal fungi, this compound exhibits direct phytotoxic effects on non-target higher plants. wikipedia.orgebi.ac.ukresearchgate.netresearchgate.net These effects are primarily linked to its role as an inhibitor of sterol biosynthesis. wikipedia.orgebi.ac.uk

Plant Growth Inhibition and Morphological Abnormalities

Exposure to fenpropimorph can lead to significant inhibition of plant growth and the development of morphological abnormalities. wikipedia.orgebi.ac.ukresearchgate.netresearchgate.net Studies have reported a drastic reduction in root growth in plants treated with the fungicide. researchgate.net This inhibition of growth is a direct consequence of the compound's interference with fundamental cellular processes. wikipedia.orgebi.ac.uk In some cases, phytotoxic impacts manifest as necrotic lesions on the plants. researchgate.netresearchgate.net

Accumulation of Unusual Sterols in Plant Tissues

A hallmark of fenpropimorph's action in plants is the disruption of the normal sterol biosynthesis pathway, leading to the accumulation of atypical sterols in plant tissues. researchgate.netresearchgate.netresearchgate.net Fenpropimorph inhibits the enzyme cycloeucalenol-obtusifoliol isomerase, a key step in the synthesis of essential phytosterols (B1254722) like sitosterol, stigmasterol, and campesterol. wikipedia.orgebi.ac.uk

This inhibition results in a significant decrease in the levels of these normal Δ5-sterols and a corresponding accumulation of unusual sterols, including:

9β,19-cyclopropylsterols (e.g., 24-methylpollinastanol) researchgate.net

Δ8,14-sterols researchgate.netnih.gov

Δ8-sterols researchgate.net

The accumulation of these unconventional sterols drastically alters the composition of plant cell membranes. researchgate.net

The table below presents a summary of the unusual sterols that accumulate in plant tissues upon exposure to this compound.

Class of Unusual SterolSpecific ExamplesReference
9β,19-cyclopropylsterols 24-methylpollinastanol researchgate.net
Δ8,14-sterols Ergosta-8,14-dienol, Stigmasta-8,14-dienol researchgate.netnih.gov
Δ8-sterols Δ8-sitosterol researchgate.net

Effects on Plant Cell Division and Plasma Membrane Lipid Composition

The altered sterol profile induced by this compound has profound consequences for plant cellular structures and functions. The changes in the lipid composition of the plasma membrane, driven by the replacement of normal sterols with unusual ones, are believed to impact membrane fluidity and permeability. wikipedia.orgebi.ac.ukmdpi.com

Furthermore, fenpropimorph has been shown to affect plant cell division. wikipedia.orgebi.ac.uknih.gov This effect is likely a downstream consequence of the altered membrane properties and the crucial role that proper sterol composition plays in cellular organization and signaling pathways that govern the cell cycle. nih.gov The disruption of sterol biosynthesis has been linked to defects in cell wall formation, including incomplete cell walls and a reduction in cellulose (B213188) content, further corroborating the fundamental role of sterols in plant cell division and development. nih.gov

Advanced Research Methodologies and Analytical Approaches

Analytical Techniques for Quantitative and Qualitative Assessment

The accurate detection and quantification of (S)-Fenpropimorph and its byproducts are fundamental for research and monitoring. Various chromatographic methods have been developed and refined for this purpose.

Liquid Chromatography–Mass Spectrometry (LC-MS) for this compound and Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound and its metabolites. This technique is favored for its high sensitivity and specificity, allowing for the simultaneous determination of the parent compound and its degradation products, such as fenpropimorph (B1672530) acid, in diverse and complex samples. nih.goveurl-pesticides.eunih.gov

Researchers have developed robust LC-MS/MS methods for analyzing these compounds in various matrices, including livestock products like milk, eggs, and meat, as well as in soil and water. nih.govresearchgate.netresearchgate.net Sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which facilitates the extraction and cleanup of the analytes prior to instrumental analysis. nih.govnih.gov Chromatographic separation is commonly achieved using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water containing formic acid, which aids in producing sharp peaks for accurate quantification. nih.gov The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through multiple reaction monitoring (MRM), ensuring reliable identification and quantification even at low concentrations. nih.govnih.gov

Recent advancements include the development of single-sample preparation methods for the simultaneous analysis of fenpropimorph and fenpropimorph acid in multiple livestock products, streamlining the analytical workflow. nih.govnih.gov These methods demonstrate excellent linearity, with coefficients of determination (R²) greater than 0.998, and achieve low limits of quantitation (LOQ), typically around 0.005 mg/kg. nih.govnih.gov

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterDetails
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Sample Preparation Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Chromatographic Column C18 reversed-phase column
Mobile Phase Methanol/water gradient with 0.1% formic acid
Detection Multiple Reaction Monitoring (MRM)
Common Analytes This compound, Fenpropimorph Acid
Reported LOQ As low as 0.005 mg/kg in various matrices

Gas Chromatography Methods in Research

Gas chromatography (GC) represents another key analytical technique for the determination of this compound. fao.org GC methods, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), have been successfully applied to analyze residues in agricultural products like citrus fruits and bananas. epa.govoup.com

For the analysis of underivatized phenols, GC with flame ionization detection (FID) is a viable option. epa.gov However, for enhanced sensitivity and selectivity, especially for metabolites, derivatization is often employed. researchgate.net For instance, the polar metabolite fenpropimorphic acid requires methylation to be amenable to GC analysis. researchgate.net An enantioselective GC-MS/MS method has also been developed to quantify the different stereoisomers of fenpropimorph in plant matrices, revealing that metabolism can be stereoselective in certain crops like wheat and sugar beets. researchgate.net

A rapid GC method for determining fenpropimorph residues in citrus fruit involves extraction with hexane (B92381) and analysis on an OV-17 column with nitrogen-phosphorus specific detection. oup.com This method reported a limit of detection of 0.01 mg/kg. oup.com

Radiotracer Techniques for Metabolism Studies

Radiotracer techniques are indispensable for elucidating the metabolic pathways of this compound in various organisms. slideshare.netnih.gov These studies typically utilize fenpropimorph labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C), at different positions in the molecule, such as the phenyl or morpholine (B109124) ring. fao.orgepa.gov

By administering the ¹⁴C-labeled compound to plants or animals, researchers can track the absorption, distribution, metabolism, and excretion of the substance. fao.orgfao.org In plant metabolism studies, foliar application of [¹⁴C]fenpropimorph to crops like bananas, sugar beets, and wheat has been performed. fao.org Analysis of different plant parts reveals the extent of translocation and the nature of the metabolic products. fao.org For example, studies in wheat have shown that the majority of the radioactivity remains in the straw, with smaller amounts in the grain. fao.org

In animal metabolism studies, goats have been orally dosed with ¹⁴C-labeled fenpropimorph. fao.org Subsequent analysis of urine, feces, milk, and tissues by techniques like thin-layer chromatography (TLC) and scintillation counting helps to identify and quantify the metabolites, providing a comprehensive picture of the metabolic fate of the compound. fao.org These studies have shown that fenpropimorph is extensively metabolized, with oxidation of the tert-butyl group and degradation of the morpholine ring being key transformation pathways. fao.orgepa.gov

Table 2: Examples of Radiotracer Studies on this compound Metabolism

OrganismRadiotracerKey Findings
Wheat [¹⁴C-morpholine]-fenpropimorphLimited translocation to grain; significant residues in straw. fao.org
Sugar Beet [¹⁴C-morpholine]-fenpropimorphLimited translocation to roots; major degradation via N-oxidation and hydroxylation. fao.org
Banana [¹⁴C-phenyl]-fenpropimorph & [¹⁴C-morpholine]-fenpropimorphMetabolism involves hydroxylation of the tert-butyl group and degradation of the morpholine ring. fao.orgepa.gov
Goat [¹⁴C-phenyl]-fenpropimorph & [¹⁴C-morpholine]-fenpropimorphExtensive metabolism; major excretion in urine and feces; metabolites include oxidized products. fao.org

Computational and Structural Biology Approaches

In addition to experimental techniques, computational and structural biology methods provide valuable insights into the mechanisms of action and potential biological activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgresearchgate.netmdpi.com This approach is based on the principle that the structure of a molecule dictates its activity. neovarsity.org For fungicides like this compound, QSAR models can be developed to predict their antifungal activity based on various molecular descriptors. nih.govjst.go.jp

These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov By correlating these descriptors with experimentally determined fungicidal activities for a series of related compounds, a predictive model can be built. nih.govjst.go.jp Such models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent fungicides. nih.gov For instance, QSAR studies on other fungicides have shown that factors like molecular hydrophobicity and the presence of specific substituent groups are crucial for their antifungal activity. jst.go.jptandfonline.com While specific QSAR models for this compound are not extensively detailed in the provided search results, the general principles of QSAR are widely applied in the development of new fungicides. nih.govjst.go.jptandfonline.com

Three-Dimensional Molecular Modeling and Pharmacophore Analysis for Target Interaction

Three-dimensional (3D) molecular modeling and pharmacophore analysis are powerful tools for understanding how this compound interacts with its biological targets at a molecular level. nih.gov this compound is known to be an inhibitor of sterol biosynthesis in fungi, plants, and even mammalian cells, although it may affect different specific enzymes in these different organisms. wikipedia.orgnih.gov In fungi, it primarily inhibits sterol isomerases and reductases. nih.gov

3D molecular modeling allows for the visualization of the this compound molecule and its potential binding modes within the active site of its target enzymes, such as sterol Δ14-reductase. wikipedia.org By understanding these interactions, researchers can explain the compound's inhibitory activity. Pharmacophore analysis identifies the essential structural features (e.g., hydrophobic groups, hydrogen bond donors/acceptors) of a molecule that are responsible for its biological activity. nih.gov

Studies combining molecular modeling with binding assays have been used to investigate the interaction of fenpropimorph and its analogs with receptors like the human σ1 receptor. nih.gov These analyses have revealed that certain structural modifications, such as the removal of methyl groups, can alter binding affinity and selectivity. nih.gov Such insights are crucial for structure-based drug design and for understanding the molecular basis of the compound's activity.

In Silico Methods for Exploring Structure-Activity Landscapes

In silico methods, including molecular docking and homology modeling, are pivotal in elucidating the structure-activity relationships (SAR) of this compound and related morpholine fungicides. These computational techniques provide insights into the molecular interactions between the fungicide and its biological targets, guiding the design of more effective derivatives and explaining resistance mechanisms.

Homology modeling has been employed to create three-dimensional structures of fenpropimorph's target enzymes when experimental structures are unavailable. For instance, a 3D model of the σ1 receptor, a secondary binding site for fenpropimorph, was developed using homology modeling techniques based on the sequence homology with a yeast sterol-isomerase (ERG2 protein). nih.gov This model proved effective for docking-based virtual screening of new σ1 ligands. nih.gov Similarly, homology models of the ERG24 protein in Blumeria graminis have been used to understand how specific mutations might affect fenpropimorph binding. uea.ac.uk By mapping mutations onto the predicted 3D structure, researchers can assess whether an amino acid change is likely to interfere with the fungicide's docking into the binding pocket. uea.ac.uk

Molecular docking simulations are used to predict the preferred binding orientation and affinity of fenpropimorph to its target proteins. Studies have docked fenpropimorph into the active sites of both its primary target, sterol C14-reductase (part of the ERG24/Erg24p complex), and the σ1 receptor. nih.govmdpi.com These simulations help to identify key amino acid residues involved in the binding, such as those forming the binding pocket. uea.ac.uk Docking studies have also been used to explain the enantio-separation mechanisms for related chiral fungicides, revealing that differences in binding energy between enantiomers and a chiral stationary phase can predict their elution order in chromatography. mdpi.com The combination of machine learning with molecular modeling provides a workflow for identifying potentially novel fungicides by screening large databases of compounds against target protein structures. mdpi.com

Genetic and Molecular Biology Techniques

Directed Mutagenesis and Selection Procedures for Resistance Trait Characterization

The genetic basis of resistance to this compound has been extensively studied using mutagenesis and selection procedures. These techniques involve inducing mutations in fungal populations, typically through UV light irradiation, and then selecting for individuals capable of growing in the presence of the fungicide. apsnet.orgapsnet.org Genetic analysis of these resistant mutants allows for the identification of the specific genes and alleles responsible for the resistance trait.

In the fungal pathogen Nectria haematococca, this approach led to the identification of three distinct, unlinked genes conferring resistance to fenpropimorph: Fen1, Fen2, and Fen3. apsnet.orgapsnet.org Mutants with changes in the Fen1 gene were most commonly found. apsnet.org A highly resistant mutant was discovered to carry mutations in both Fen2 and Fen3, which demonstrated a significant additive effect on the level of resistance. apsnet.orgapsnet.org In Saccharomyces cerevisiae, resistance to fenpropimorph was found to involve two recessive genes. nih.govnih.gov

More targeted approaches have confirmed the role of specific genes. Sequencing of the Erg24 gene, which encodes the target enzyme C-14 sterol reductase, in fenpropimorph-resistant isolates of the wheat powdery mildew pathogen, Blumeria graminis f. sp. tritici (Bgt), identified a key mutation. uea.ac.ukuea.ac.uk The functional relevance of this mutation was subsequently confirmed through site-directed mutagenesis in yeast, a model organism, proving that this specific genetic change confers resistance. uea.ac.ukuea.ac.uk A different mutation in the same Erg24 gene was found in the barley mildew pathogen, B. graminis f. sp. hordei. uea.ac.uk

Table 1: Genes and Mutations Associated with Fenpropimorph Resistance

OrganismGeneMutation/AlleleMethod of IdentificationReference
Nectria haematococcaFen1Not specifiedUV mutagenesis and genetic analysis apsnet.orgapsnet.org
Nectria haematococcaFen2Not specified (additive effect with Fen3)UV mutagenesis and genetic analysis apsnet.orgapsnet.org
Nectria haematococcaFen3Not specified (additive effect with Fen2)UV mutagenesis and genetic analysis apsnet.orgapsnet.org
Saccharomyces cerevisiaeTwo recessive genesNot specifiedGradient selection procedure nih.govnih.gov
Blumeria graminis f. sp. triticiErg24V295LGene sequencing and site-directed mutagenesis uea.ac.ukbiorxiv.org
Blumeria graminis f. sp. hordeiErg24D291NGene sequencing uea.ac.ukbiorxiv.org

RNA Sequencing and Gene Expression Profiling for Target Identification and Response Assessment

Transcriptomic analyses, such as RNA sequencing (RNA-Seq) and microarray gene expression profiling, are powerful tools for understanding the global cellular response to this compound. These methods measure the changes in the expression levels of thousands of genes simultaneously, providing a snapshot of the molecular processes affected by the compound.

In the filamentous fungus Aspergillus niger, microarray analysis revealed that exposure to a sublethal concentration of fenpropimorph modulated the expression of 43 genes, with 41 being up-regulated. nih.gov These genes were primarily involved in membrane reconstruction, lipid signaling, cell wall remodeling, and oxidative stress response, reflecting the fungus's adaptation to the ergosterol (B1671047) biosynthesis inhibition caused by fenpropimorph. nih.gov Notably, the agsA gene, which encodes an alpha-1,3-glucan synthase, was up-regulated, suggesting a compensatory response to strengthen the cell wall when the cell membrane's integrity is compromised. nih.gov

In wheat (Triticum aestivum), gene expression profiling showed that fenpropimorph treatment induced a defense reaction, although it was less intense than that triggered by the plant activator benzothiadiazole. nih.gov RNA-Seq has also been utilized in studies of fungicide resistance in pathogens like Blumeria graminis, where it helps in identifying candidate resistance genes and assessing changes in gene expression, such as the overexpression of the target gene Cyp51, in resistant isolates. uea.ac.uk Furthermore, RNA-Seq experiments on Saccharomyces cerevisiae treated with fenpropimorph have been conducted to investigate broader cellular phenomena, such as the role of introns in generating phenotypic heterogeneity under chemical stress. nih.govnih.gov

Table 2: Functional Categories of Genes Up-regulated in Aspergillus niger in Response to Fenpropimorph

Functional CategoryDescription of ResponseReference
Membrane ReconstructionGenes involved in synthesizing lipids and other membrane components to counteract ergosterol depletion. nih.gov
Lipid SignalingActivation of signaling pathways that respond to changes in membrane lipid composition. nih.gov
Cell Wall RemodelingIncreased expression of genes for cell wall synthesis (e.g., alpha-1,3-glucan synthase) to compensate for membrane stress. nih.gov
Oxidative Stress ResponseUpregulation of genes to mitigate cellular damage from reactive oxygen species, a common secondary effect of chemical stress. nih.gov

In Vitro Culture Systems for Studying Mycorrhizal Interactions

In vitro culture systems are essential for investigating the direct effects of fungicides like this compound on non-target beneficial organisms, particularly arbuscular mycorrhizal (AM) fungi. researchgate.net These systems, which include root organ cultures (ROCs) and bi-compartmental Petri plates, allow researchers to study the fungus in a controlled, axenic environment, physically separating the extraradical mycelium from the host plant's roots. nih.govresearchgate.net This setup ensures that observed effects are due to the direct action of the chemical on the fungus, rather than indirect effects via the host plant. researchgate.net

Studies using bi-compartmental Petri plates with Glomus intraradices (now Rhizophagus intraradices) and chicory roots demonstrated that direct exposure of the extraradical hyphae to fenpropimorph significantly reduced sporulation, hyphal growth, and fungal biomass, even at low concentrations (0.02 mg/L). researchgate.net These effects were linked to a severe slowdown of the sterol biosynthesis pathway in the fungus. researchgate.net

Further research using a strict in vitro cultivation system with Medicago truncatula and a Glomus species confirmed that fenpropimorph has a detrimental impact on the physiological and metabolic activities of the AM fungus. nih.govunito.it The fungicide was shown to decrease phosphorus transport from the fungus to the plant. nih.govunito.it This was accompanied by a reduction in the activity of key metabolic enzymes, such as succinate (B1194679) dehydrogenase (SDH), an indicator of metabolic activity, and alkaline phosphatases (ALP), involved in nutrient mobilization. nih.govunito.it Moreover, the expression of the mycorrhiza-specific plant phosphate (B84403) transporter gene MtPT4 was also diminished, indicating a disruption of the symbiotic nutrient exchange. nih.govunito.it Other in vitro work showed fenpropimorph can inhibit the hyphal healing mechanism in Rhizophagus irregularis at high concentrations. frontiersin.org

Table 3: Direct Effects of Fenpropimorph on Arbuscular Mycorrhizal (AM) Fungi in In Vitro Systems

AM FungusIn Vitro SystemObserved EffectEffective ConcentrationReference
Rhizophagus intraradicesBi-compartmental Petri plates with chicory rootsReduced sporulation, hyphal growth, and fungal biomass≥ 0.02 mg/L researchgate.net
Rhizophagus irregularisIn vitro cultureInhibited spore germinationNot specified nih.gov
Glomus sp. MUCL 43204Autotrophic culture with Medicago truncatulaDecreased P transport, ALP activity, and SDH activityConcentration-dependent nih.govunito.it
Glomus sp. MUCL 43204Autotrophic culture with Medicago truncatulaReduced expression of plant phosphate transporter gene MtPT4Concentration-dependent nih.govunito.it
Rhizophagus irregularisIn vitro cultureInhibited hyphal healing mechanism2 mg/L frontiersin.org

Future Research Directions and Unanswered Questions

Elucidating Nuanced Molecular Mechanisms Across Diverse Eukaryotic Kingdoms

The primary mechanism of (S)-fenpropimorph is the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wur.nlasm.org This inhibition leads to a depletion of essential sterols like ergosterol and an accumulation of atypical sterol intermediates, ultimately arresting fungal growth. wur.nlasm.org Studies in Saccharomyces cerevisiae have shown that this fungistatic effect is directly linked to ergosterol deprivation, which causes cells to halt proliferation in the G1 phase of the cell cycle, rather than being a result of the toxicity of accumulated abnormal sterols. nih.govasm.orgtypeset.io

However, the effects of fenpropimorph (B1672530) are not confined to fungi and extend to other eukaryotic kingdoms, including plants and mammals, indicating a broader interaction with sterol biosynthesis pathways. In higher plants, fenpropimorph inhibits the cycloeucalenol-obtusifoliol isomerase, which not only alters the lipid composition of the plasma membrane but also affects cell division and growth. wikipedia.org Research on Arabidopsis has demonstrated that fenpropimorph can block sterol C-14 reductase activity, leading to altered sterol profiles and developmental changes, suggesting the existence of a sterol response pathway independent of brassinosteroids. nih.gov In mammalian cells, it has been reported to interfere with lanosterol (B1674476) demethylation, a step in cholesterol biosynthesis. wikipedia.orgmedchemexpress.com

Target Organism/SystemPrimary Enzyme(s) InhibitedKey Molecular Outcome
Fungi (e.g., E. graminis, S. cerevisiae)Sterol Δ14-reductase, Sterol Δ8→Δ7-isomerase wur.nlnih.govasm.orgDepletion of ergosterol, arrest of cell proliferation in G1 phase. nih.govasm.org
Higher Plants (e.g., Arabidopsis, Tobacco)Cycloeucalenol-obtusifoliol isomerase, Sterol C-14 reductase wikipedia.orgnih.govAltered phytosterol profile, impaired cell division and growth. wikipedia.orgnih.gov
Mammalian Cells Lanosterol demethylation pathway enzymes wikipedia.orgmedchemexpress.comInhibition of cholesterol biosynthesis. medchemexpress.com

Addressing Emerging Resistance Challenges and Developing Sustainable Management Strategies

The development of fungicide resistance is a significant threat to global agriculture. nih.govplantarchives.org For this compound, resistance is typically described as "quantitative" or "multi-step," characterized by a gradual decrease in sensitivity within a fungal population rather than a sudden failure of control caused by a single gene mutation. wur.nlfrac.infobdspublishing.comnih.gov This gradual erosion of efficacy makes monitoring and management particularly challenging.

Several molecular mechanisms are associated with this quantitative resistance. These include alterations in the target site, enhanced metabolic breakdown (detoxification) of the fungicide, and increased efflux of the compound out of the fungal cell. wur.nl In powdery mildew fungi, a primary target for fenpropimorph, resistance has been linked to the overexpression of genes encoding drug efflux transporters, such as ATP-binding cassette (ABC) transporters. nih.govmdpi.com In some Candida species, overexpression of the CDR1 efflux pump has been shown to confer resistance to fenpropimorph. biorxiv.org

A crucial area for future research is the comprehensive identification of the specific genes and mutations responsible for reduced sensitivity in key agricultural pathogens. Understanding the genetic basis of quantitative resistance will enable the development of rapid molecular diagnostic tools for monitoring resistance frequencies in the field. Another promising, yet underexplored, phenomenon is negative cross-resistance, where laboratory isolates resistant to azole fungicides (which inhibit the 14α-demethylase enzyme) have shown increased sensitivity to fenpropimorph. reviberoammicol.com Investigating the molecular basis of this trade-off could lead to novel sustainable management strategies, such as the strategic rotation of fungicide classes to actively select against resistant populations. Sustainable strategies will likely involve the integrated use of fungicide mixtures, rotation programs informed by molecular diagnostics, and a deeper understanding of the fitness costs associated with different resistance mechanisms. wur.nlfrac.info

Resistance MechanismDescriptionFungal Examples
Quantitative Resistance Gradual decline in sensitivity to the fungicide within a population. bdspublishing.comnih.govErysiphe graminis (Powdery Mildew) wur.nlmdpi.com
Target Site Alteration Changes in the amino acid sequence of target enzymes (Δ14-reductase, Δ8→Δ7-isomerase) that reduce fungicide binding. wur.nlmdpi.comPowdery Mildew Fungi mdpi.com
Enhanced Efflux Overexpression of membrane transporter proteins (e.g., ABC transporters) that actively pump the fungicide out of the cell. nih.govPowdery Mildew Fungi, Candida albicans nih.govbiorxiv.org
Metabolic Detoxification Increased enzymatic breakdown of the fungicide into non-toxic metabolites. wur.nlGeneral mechanism in resistant fungi. wur.nl

Understanding Long-Term Ecological Impacts on Agroecosystem Functionality

When fungicides are applied in an agricultural setting, a portion inevitably reaches the soil and non-target organisms, where they can have unintended long-term consequences. plantarchives.orgacs.org The ecological impact of this compound and its metabolites on the complex web of life within agroecosystems is an area requiring significant further investigation.

Studies have shown that fenpropimorph can affect the abundance and activity of crucial soil microorganisms. researchgate.netresearchgate.net Field research has documented a delayed but significant inhibitory effect on the activity of saprotrophic fungi, which are vital for nutrient cycling and decomposition. researchgate.net Such studies also noted a selection pressure favoring fenpropimorph-tolerant fungal populations at higher application rates. researchgate.net The degradation of fenpropimorph in soil can lead to the formation of fenpropimorphic acid, a metabolite that may also be biologically active and more mobile, potentially posing its own ecological risks. researchgate.net Beyond fungi, effects on soil protozoa and bacteria have also been observed. researchgate.netibles.pl

Development of Novel this compound Analogues with Enhanced Specificity or Efficacy

While this compound remains an effective fungicide, the continuous challenge of resistance and the desire for improved environmental profiles drive the search for novel analogues. nih.gov Historically, extensive screening of amine compounds has not yielded a market replacement, highlighting the difficulty of improving upon this established chemistry through traditional means. google.com Therefore, innovative approaches are required.

One promising avenue of research is the synthesis of sila-analogues, where a carbon atom in the molecule is replaced by a silicon atom. nih.govnih.gov This modification is hypothesized to block metabolic "soft spots" where the molecule is typically broken down, potentially leading to a more stable and potent compound. acs.org In one study, a sila-analogue of fenpropimorph (designated as compound 24) demonstrated superior fungicidal activity against a range of human fungal pathogens compared to fenpropimorph itself. nih.govacs.org The mode of action of these sila-analogues appears to be consistent with the parent compound, involving the inhibition of sterol reductase and isomerase enzymes. nih.gov

Another strategy involves using the 2,6-dimethylmorpholine (B58159) moiety of fenpropimorph as a building block for new chemical structures. The synthesis of novel daphneolone (B1638094) analogues incorporating this functional group has been explored, with some of the resulting compounds showing moderate to good antifungal activities against various plant pathogenic fungi. rhhz.net

Future research should focus on optimizing these novel analogues for agricultural use. Key questions include whether the enhanced efficacy observed in laboratory or clinical settings translates to robust performance against plant pathogens under field conditions. Furthermore, it is crucial to determine if these new analogues offer improved specificity, with lower activity against non-target organisms like plants, insects, and soil microbes. The ultimate goal is to develop a new generation of morpholine-based fungicides that retain the high efficacy of this compound while offering a superior resistance profile and a more favorable ecological footprint.

Analogue StrategyRationaleExample/Outcome
Sila-Analogues Incorporation of silicon to block metabolic breakdown, potentially increasing stability and potency. nih.govacs.orgSila-analogue 24 showed superior fungicidal potential against human pathogens compared to fenpropimorph. nih.govacs.org
Daphneolone Analogues Introduction of the 2,6-dimethylmorpholine moiety into a different chemical scaffold to create new fungicidal compounds. rhhz.netSome synthesized compounds exhibited good fungicidal activity against tested plant pathogenic fungi. rhhz.net

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the antifungal activity of (S)-Fenpropimorph against plant pathogens?

  • Methodological Answer : To evaluate antifungal efficacy, use in vitro assays with fungal cultures (e.g., Fusarium spp. or Aspergillus niger) and measure morphological changes such as hyphal branching inhibition (BI). Include negative controls (untreated cultures) and positive controls (e.g., caspofungin). Concentrations should range from 10–200 ppm, as higher doses may induce germling death without enhancing BI . Quantify BI using microscopy and image analysis software. Validate results with triplicate trials and statistical tests (e.g., ANOVA with post-hoc analysis).

Q. What analytical techniques are recommended for detecting this compound residues in biological samples?

  • Methodological Answer : Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions. For livestock products, use a single-sample preparation method involving acetonitrile extraction and dispersive solid-phase cleanup. Validate ion ratios (±30% deviation from standards) to confirm residue identity, as per SANTE/11813/2017 guidelines. Include recovery tests (70–120%) and matrix-matched calibration curves to account for interference .

Q. How can researchers investigate the role of this compound in disrupting sterol biosynthesis in plants?

  • Methodological Answer : Treat model plants (e.g., Arabidopsis thaliana) with graded concentrations (10–200 ppm) and analyze sterol profiles via gas chromatography–mass spectrometry (GC-MS). Compare treated plants to mutants (e.g., fk mutants with sterol C-14 reductase defects). Monitor phenotypic changes (e.g., hypocotyl elongation) and gene expression (qRT-PCR for sterol-related genes like TCH4 and Meri-5) .

Advanced Research Questions

Q. How can contradictory results regarding this compound’s efficacy across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analyses to identify variables such as fungal strain specificity, sterol composition, or experimental conditions (e.g., temperature). Perform dose-response curves under standardized protocols. Use transcriptome analysis (RNA-seq) to compare gene expression patterns in treated vs. resistant strains. Cross-validate findings with in planta assays to account for host-pathogen interactions .

Q. What strategies are effective for analyzing the ecological impact of this compound on soil microbial communities?

  • Methodological Answer : Design microcosm experiments with agricultural soil amended with barley root residues. Apply field-relevant concentrations (e.g., 1–10 mg/kg soil) and track bacterial (e.g., Pseudomonas) and protozoan populations via culture-dependent (CFU counts) and -independent methods (16S rRNA sequencing). Use fenpropimorph as a protozoan inhibitor to isolate predator-prey dynamics. Perform time-series sampling and redundancy analysis (RDA) to link microbial shifts to chemical exposure .

Q. How can multi-omics approaches elucidate the molecular mechanisms of this compound-induced toxicity in non-target organisms?

  • Methodological Answer : Integrate metabolomics (GC-MS for sterol profiling), proteomics (LC-MS/MS for protein expression), and transcriptomics (RNA-seq) in model organisms (e.g., Daphnia magna). Compare omics data with phenotypic endpoints (e.g., reproductive output, survival rates). Use pathway enrichment tools (e.g., KEGG) to identify disrupted networks (e.g., lipid metabolism). Validate hypotheses via CRISPR-Cas9 knockouts of candidate genes .

Q. What methodologies resolve challenges in quantifying this compound’s metabolic byproducts in environmental samples?

  • Methodological Answer : Develop a dual GC-MS/LC-MS/MS workflow to detect fenpropimorph and its acid metabolite. Optimize derivatization steps for fenpropimorphic acid to enhance volatility in GC-MS. For soil, use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1). Include internal standards (e.g., deuterated analogs) and validate limits of detection (LOD < 0.01 mg/kg) via spike-recovery experiments .

Methodological Considerations

  • Data Contradiction Analysis : Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity in antifungal studies .
  • Ecological Risk Assessment : Apply probabilistic models (e.g., Species Sensitivity Distributions) to estimate safe concentrations for soil organisms .
  • Ethical Compliance : Follow OECD guidelines for in vivo toxicity testing and obtain institutional review board (IRB) approval for studies involving animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.